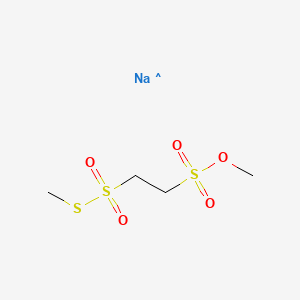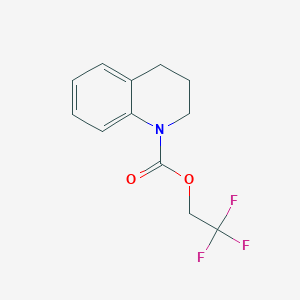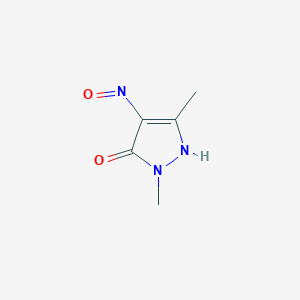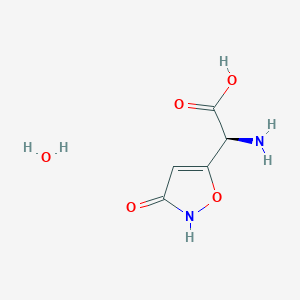
Methyl glucosinolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl glucosinolate is a naturally occurring compound found predominantly in plants of the Brassicaceae family. It belongs to the class of glucosinolates, which are sulfur- and nitrogen-containing secondary metabolites. These compounds play a crucial role in plant defense mechanisms and have garnered significant interest due to their potential health benefits and applications in various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl glucosinolate can be synthesized through a series of chemical reactions involving the precursor amino acids. The synthesis typically involves the following steps:
Chain Elongation: The amino acid methionine undergoes chain elongation to form homomethionine.
Core Structure Formation: The elongated amino acid is then converted into the glucosinolate core structure through a series of enzymatic reactions, including oxidation and glycosylation.
Side-Chain Modification: The final step involves the methylation of the glucosinolate core structure to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, particularly from Brassicaceae species. The extraction process includes:
Harvesting: Plants rich in glucosinolates are harvested at the optimal growth stage.
Extraction: The plant material is subjected to solvent extraction, typically using methanol or water, to isolate the glucosinolates.
Purification: The crude extract is then purified using chromatographic techniques to obtain pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl glucosinolate undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by the enzyme myrosinase, leading to the formation of isothiocyanates, thiocyanates, and nitriles.
Oxidation: Involves the conversion of this compound to sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiols.
Common Reagents and Conditions:
Hydrolysis: Myrosinase enzyme, water, and mild acidic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Isothiocyanates: Known for their antimicrobial and anticancer properties.
Thiocyanates: Used in various industrial applications.
Nitriles: Serve as intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Methyl glucosinolate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and interactions with herbivores and pathogens.
Medicine: Investigated for its potential anticancer, antimicrobial, and antioxidant properties.
Industry: Utilized in the production of biofumigants and natural pesticides
Wirkmechanismus
Methyl glucosinolate exerts its effects primarily through its hydrolysis products. The enzyme myrosinase catalyzes the hydrolysis of this compound to produce isothiocyanates, which are known to:
Induce Phase II Detoxification Enzymes: Enhancing the body’s ability to detoxify carcinogens.
Inhibit Cell Proliferation: Preventing the growth of cancer cells.
Modulate Inflammatory Pathways: Reducing inflammation through the inhibition of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Methyl glucosinolate is unique among glucosinolates due to its specific methyl group, which influences its reactivity and biological activity. Similar compounds include:
Sinigrin: An aliphatic glucosinolate found in mustard seeds.
Glucoraphanin: A precursor to sulforaphane, known for its potent anticancer properties.
Glucobrassicin: An indole glucosinolate found in cruciferous vegetables
In comparison, this compound is particularly noted for its role in producing methyl isothiocyanate, a compound with significant biofumigant properties.
Eigenschaften
CAS-Nummer |
497-77-8 |
|---|---|
Molekularformel |
C8H15NO9S2 |
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxyethanimidothioate |
InChI |
InChI=1S/C8H15NO9S2/c1-3(9-18-20(14,15)16)19-8-7(13)6(12)5(11)4(2-10)17-8/h4-8,10-13H,2H2,1H3,(H,14,15,16)/b9-3+ |
InChI-Schlüssel |
UBTOEGCOMHAXGV-YCRREMRBSA-N |
Isomerische SMILES |
C/C(=N\OS(=O)(=O)O)/SC1C(C(C(C(O1)CO)O)O)O |
Kanonische SMILES |
CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
melting_point |
207 - 209 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane](/img/structure/B12089168.png)
![4'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089172.png)

![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester](/img/structure/B12089177.png)
![[2-(1,3-benzothiazol-2-yl)-4-fluorophenyl] 2-acetyloxybenzoate](/img/structure/B12089183.png)

![2-{2-[(1-Methoxypropan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B12089192.png)







